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Compound of Interest

Compound Name: 4,6-Dibromopyridin-3-amine

Cat. No.: B189411 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Dibromopyridin-3-amine is a halogenated heterocyclic compound with

significant potential as a versatile building block in the synthesis of novel compounds for

pharmaceutical and agrochemical applications. The presence of two bromine atoms at

positions amenable to substitution, coupled with a nucleophilic amino group, offers a rich

scaffold for chemical diversification. This technical guide explores potential research areas for

4,6-Dibromopyridin-3-amine, providing insights into its synthetic utility and a framework for

the design of future research endeavors. While direct research on 4,6-Dibromopyridin-3-
amine is emerging, this guide draws upon established methodologies for structurally related

compounds to propose high-potential research directions.

Physicochemical Properties and Synthesis
4,6-Dibromopyridin-3-amine is a solid at room temperature with a molecular weight of 251.91

g/mol .[1] Its structure, featuring both hydrogen bond donating (amino group) and accepting

(pyridine nitrogen) capabilities, along with the electrophilic character at the brominated

carbons, dictates its reactivity.[1]

Table 1: Physicochemical Properties of 4,6-Dibromopyridin-3-amine
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Property Value Reference

CAS Number 96477-75-1 -

Molecular Formula C₅H₄Br₂N₂ [1]

Molecular Weight 251.91 g/mol [1]

Appearance Solid [1]

Proposed Synthetic Route
A plausible and efficient synthesis of 4,6-Dibromopyridin-3-amine can be extrapolated from

established methods for related brominated pyridines. A two-step process starting from 3-

nitropyridine is a promising approach. This involves the selective dibromination of the pyridine

ring, followed by the reduction of the nitro group to an amine.

3-Nitropyridine Dibromination
(e.g., NBS, H2SO4) 4,6-Dibromo-3-nitropyridine Reduction

(e.g., SnCl2, HCl or Fe/NH4Cl) 4,6-Dibromopyridin-3-amine

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4,6-Dibromopyridin-3-amine.

Experimental Protocol: Synthesis of 4,6-Dibromopyridin-3-amine (Proposed)

Step 1: Synthesis of 4,6-Dibromo-3-nitropyridine

To a stirred solution of 3-nitropyridine (1.0 eq) in concentrated sulfuric acid, add N-

bromosuccinimide (2.2 eq) portion-wise at 0-5 °C.

Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for

several hours, monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

Neutralize the solution with a suitable base (e.g., NaOH or Na2CO3) until a precipitate

forms.
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Filter the solid, wash with water, and dry under vacuum to yield crude 4,6-dibromo-3-

nitropyridine.

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 4,6-Dibromopyridin-3-amine

To a solution of 4,6-dibromo-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic

acid), add a reducing agent such as tin(II) chloride (4-5 eq) in concentrated hydrochloric acid

or iron powder with ammonium chloride.

Heat the reaction mixture to reflux and stir for several hours, monitoring the disappearance

of the starting material by TLC.

After completion, cool the reaction and neutralize with a base (e.g., NaOH solution) to

precipitate the product.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with

brine, and dry over anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure to obtain the crude 4,6-Dibromopyridin-3-
amine.

Purify the product by column chromatography or recrystallization.

Potential Research Area: Kinase Inhibitors in
Oncology
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase

inhibitors, which are crucial in cancer therapy. The amino group can form key hydrogen bonds

with the hinge region of the kinase ATP-binding site, while the substituted pyridine ring can be

tailored to achieve potency and selectivity. 4,6-Dibromopyridin-3-amine offers two strategic

points for modification (the 4- and 6-bromo positions) to explore the structure-activity

relationship (SAR) of novel kinase inhibitors.
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Proposed Synthetic Strategy: Palladium-Catalyzed
Cross-Coupling Reactions
The bromine atoms of 4,6-Dibromopyridin-3-amine are amenable to various palladium-

catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

These reactions allow for the introduction of a wide range of substituents at the 4- and 6-

positions, enabling the synthesis of diverse libraries of compounds for biological screening.

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination4,6-Dibromopyridin-3-amine

Aryl/Heteroaryl Boronic Acid
Pd Catalyst (e.g., Pd(PPh3)4)

Base (e.g., K2CO3)

Amine (R-NH2)
Pd Catalyst (e.g., Pd2(dba)3)

Ligand (e.g., BINAP)
Base (e.g., NaOtBu)

4-Aryl-6-bromopyridin-3-amine or
4,6-Diarylpyridin-3-amine

4-(Amino)-6-bromopyridin-3-amine or
4,6-Di(amino)pyridin-3-amine

Click to download full resolution via product page

Caption: Key cross-coupling reactions for derivatizing 4,6-Dibromopyridin-3-amine.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

In a reaction vessel, combine 4,6-Dibromopyridin-3-amine (1.0 eq), the desired aryl or

heteroaryl boronic acid (1.1-2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a

base (e.g., K₂CO₃, 2.0-4.0 eq).

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b189411?utm_src=pdf-body
https://www.benchchem.com/product/b189411?utm_src=pdf-body-img
https://www.benchchem.com/product/b189411?utm_src=pdf-body
https://www.benchchem.com/product/b189411?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-

MS).

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Representative Yields for Suzuki-Miyaura Reactions on Bromopyridines

Bromopyrid
ine
Substrate

Coupling
Partner

Catalyst/Ba
se

Solvent Yield (%) Reference

6-

Bromopyridin

-3-amine

Phenylboroni

c acid

Pd(PPh₃)₄ /

K₂CO₃
Dioxane/H₂O 85-95 (Adapted)

2,6-

Dibromopyridi

ne

4-

Methoxyphen

ylboronic acid

Pd(PPh₃)₄ /

Na₂CO₃

Toluene/EtO

H/H₂O
78 (Adapted)

Target Exploration: Epidermal Growth Factor Receptor
(EGFR)
Derivatives of aminopyridines and related heterocycles have shown potent inhibitory activity

against EGFR, a key target in non-small cell lung cancer and other malignancies. By

synthesizing derivatives of 4,6-Dibromopyridin-3-amine, researchers can explore novel

chemical space for potent and selective EGFR inhibitors.
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Downstream Signaling

EGF

EGFR

Dimerization &
Autophosphorylation

RAS-RAF-MEK-ERK
Pathway

PI3K-AKT-mTOR
Pathway STAT Pathway

Cell Proliferation,
Survival, Angiogenesis

4,6-Disubstituted
Pyridin-3-amine

(Proposed Inhibitor)

Click to download full resolution via product page

Caption: Proposed inhibition of the EGFR signaling pathway.

Table 3: Biological Activity of Representative Aminopyridine-based Kinase Inhibitors
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Kinase Target Inhibitor Scaffold IC₅₀ (nM) Reference

EGFR

4-[(3-

Bromophenyl)amino]p

yrido[d]pyrimidine

0.008 - 0.13 [2]

JNK1
Aminopyrimidine-

based
25 [3]

p38α
Biphenyl amide

derivative
11 [3]

Potential Research Area: Agrochemicals
The pyridine ring is a common feature in many commercially successful herbicides,

insecticides, and fungicides. 4,6-Dibromopyridin-3-amine provides a scaffold to develop novel

agrochemicals with potentially improved efficacy, selectivity, and environmental profiles.

Proposed Application: Synthesis of Novel Herbicides
By reacting 4,6-Dibromopyridin-3-amine with various phenols or thiophenols via nucleophilic

aromatic substitution (ullmann condensation), novel pyridyloxyphenoxy or pyridylthiophenoxy

derivatives can be synthesized. These classes of compounds are known to exhibit herbicidal

activity.

Experimental Protocol: Ullmann Condensation (General Procedure)

Combine 4,6-Dibromopyridin-3-amine (1.0 eq), a phenol or thiophenol (1.1-1.5 eq), a

copper catalyst (e.g., CuI, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel.

Add a high-boiling polar solvent such as DMF or DMSO.

Heat the reaction mixture to 120-150 °C and stir for several hours under an inert

atmosphere.

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.

Extract the product with an organic solvent, wash the organic layer, and dry it.
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Concentrate the solvent and purify the product by column chromatography.

Conclusion
4,6-Dibromopyridin-3-amine represents a promising, yet underexplored, building block for

synthetic chemistry. Its dual reactivity, stemming from the amino group and two bromine atoms,

opens up numerous avenues for the creation of diverse molecular architectures. The proposed

research areas in kinase inhibitor development for oncology and the synthesis of novel

agrochemicals are based on well-established principles of medicinal and agricultural chemistry.

The provided experimental frameworks, adapted from related compounds, offer a solid starting

point for researchers to unlock the full potential of this versatile molecule. Further investigation

into the synthesis and application of 4,6-Dibromopyridin-3-amine is highly encouraged and is

poised to yield novel compounds with significant biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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